(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
CAS No.: 1261234-98-3
Cat. No.: VC8063813
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261234-98-3 |
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Molecular Formula | C11H13Cl2NO |
Molecular Weight | 246.13 g/mol |
IUPAC Name | (3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol |
Standard InChI | InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1 |
Standard InChI Key | NAPPFWAXGCBELF-SECBINFHSA-N |
Isomeric SMILES | C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl |
SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Core Structural Features
The molecule comprises a pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) substituted with:
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A hydroxyl group (-OH) at the 3-position (C3).
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A 3,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring.
The (R) configuration at C3 is critical for stereochemical specificity, influencing pharmacological and physicochemical properties.
Property | Value | Source |
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Molecular Formula | C₁₁H₁₃Cl₂NO | |
Molecular Weight | 245.04–246.13 g/mol | |
SMILES | C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)Cl)Cl | |
CAS Number | 1261234-98-3 (discontinued) | |
Purity (Commercial) | ≥95% |
Synthesis and Preparation
Asymmetric Synthesis
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Chiral Auxiliary Strategy:
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Protecting Group Manipulation:
Key Reagents and Conditions
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Mesyl chloride (MsCl): Used to activate hydroxyl groups for substitution reactions .
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Triethylamine (TEA): Base for scavenging HCl in alkylation steps .
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Reductive Amination: Employed in related compounds (e.g., using NaBH₃CN with Ti(OiPr)₄) .
Supplier | Purity | Quantity | Price (USD) | Status |
---|---|---|---|---|
CymitQuimica | ≥95% | 250 mg | Discontinued | |
Thoreauchem | 98% | 500 mg | $150.00 | In stock |
Vulcanchem | N/A | N/A | Inquiry-based |
Note: Prices exclude VAT and shipping costs .
Research Gaps and Future Directions
Unresolved Questions
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Synthetic Scalability: Current methods for related compounds involve multi-step routes with moderate yields .
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Metabolic Stability: No data exists on hepatic clearance or plasma protein binding.
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Toxicity Profile: Acute and chronic toxicity studies remain unreported.
Recommended Studies
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High-Throughput Screening (HTS): Test against panels of kinases, GPCRs, and ion channels.
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In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution in rodents.
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Catalytic Asymmetric Synthesis: Development of enantioselective routes to reduce costs.
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